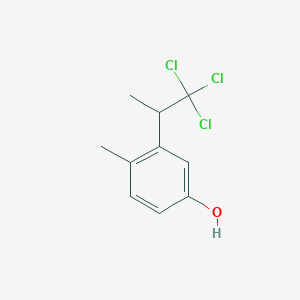
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a methyl group and a trichloropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where 4-methylphenol (p-cresol) reacts with 1,1,1-trichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products. Post-reaction, the product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The trichloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the trichloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propyl-substituted phenols.
Substitution: Amino or thiol-substituted phenols.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol involves its interaction with biological molecules through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in redox reactions, affecting various molecular targets and pathways. The trichloropropyl group may also contribute to its biological activity by interacting with hydrophobic regions of proteins and membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the trichloropropyl group, making it less hydrophobic.
3-(1,1,1-Trichloropropan-2-yl)phenol: Similar structure but without the methyl group, affecting its reactivity and solubility.
4-Chloro-3-(1,1,1-trichloropropan-2-yl)phenol: Contains a chlorine substituent instead of a methyl group, altering its electronic properties.
Uniqueness
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol is unique due to the presence of both a methyl group and a trichloropropyl group on the phenolic ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
90920-21-1 |
|---|---|
Molekularformel |
C10H11Cl3O |
Molekulargewicht |
253.5 g/mol |
IUPAC-Name |
4-methyl-3-(1,1,1-trichloropropan-2-yl)phenol |
InChI |
InChI=1S/C10H11Cl3O/c1-6-3-4-8(14)5-9(6)7(2)10(11,12)13/h3-5,7,14H,1-2H3 |
InChI-Schlüssel |
NKVOURTUAQAVCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)O)C(C)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















